molecular formula C13H18F2N2 B5801941 1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine

1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine

Cat. No.: B5801941
M. Wt: 240.29 g/mol
InChI Key: VWWCECDNWVTSQS-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]-4-ethylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a difluorophenyl group attached to a piperazine ring

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14)3-4-13(11)15/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWCECDNWVTSQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine typically involves the reaction of 2,5-difluorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products:

    Substitution Reactions: Products include various substituted piperazines.

    Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine ring.

Scientific Research Applications

1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[(2,5-difluorophenyl)methyl]-4-ethylpiperazine is unique due to its specific combination of the difluorophenyl group and the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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